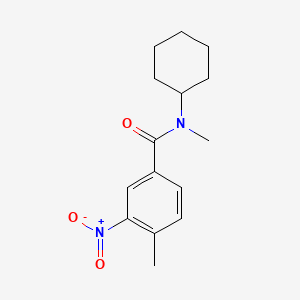

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide

Description

Contextualization within Nitrobenzamide and N-Substituted Amide Chemistry

The foundational structure of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is rooted in the chemistry of amides, specifically N-substituted nitrobenzamides. The amide bond is a fundamental linkage in organic and biological chemistry, most notably forming the backbone of peptides and proteins. scielo.br The synthesis of this bond is a cornerstone of organic synthesis. scielo.br

N-substituted amides are a class of amides where one or both hydrogen atoms on the nitrogen are replaced by other organic groups. fiveable.me This substitution significantly influences the molecule's chemical and physical properties. fiveable.me The nature of the substituent can affect the reactivity of the amide group, its steric profile, and its solubility, allowing for the fine-tuning of molecular characteristics for specific applications in fields like pharmaceuticals and agrochemicals. fiveable.me These compounds can undergo various reactions, including hydrolysis to yield a carboxylic acid and an amine, or reduction of the carbonyl group to form a secondary or tertiary amine. savemyexams.com

Nitrobenzamides, as a subclass, are important synthetic intermediates. researchgate.netnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.govwikipedia.org A crucial reaction of the nitro group is its reduction to an amine (R-NO₂ → R-NH₂), a transformation that opens pathways to a wide array of other functionalized molecules and is pivotal in the production of dyes, polymers, and pharmaceuticals. researchgate.netnih.govwisdomlib.org

Significance of the Cyclohexyl and Nitroaryl Moieties in Molecular Design

The specific combination of the cyclohexyl and nitroaryl groups in this compound imparts distinct characteristics relevant to molecular design, particularly in medicinal chemistry.

Cyclohexyl Moiety: The cyclohexyl group is a frequently utilized component in drug discovery. pharmablock.com Unlike a flat aromatic ring, the cyclohexyl group has a three-dimensional, non-planar structure, which can allow for more extensive contact points with the binding site of a target protein. pharmablock.com It is often employed as a bioisostere—a substituent that mimics the size and shape of another group, such as a phenyl or t-butyl group—to optimize a molecule's fit within a biological target. pharmablock.com The inherent rigidity of the cyclohexane (B81311) ring can also be advantageous, as it reduces the conformational flexibility of a molecule, which may lead to a more favorable binding affinity by minimizing the entropic penalty upon binding. pharmablock.com

Nitroaryl Moiety: The nitroaryl functionality is of great interest due to its unique electronic properties and reactivity. wikipedia.org The strong electron-withdrawing nature of the nitro group is a key feature. nih.govwikipedia.org In the context of medicinal chemistry, nitroaromatic compounds are extensively studied as bioreductive prodrugs, especially for cancer therapy. mdpi.com Many solid tumors have regions of low oxygen concentration, known as hypoxia. mdpi.com Certain enzymes called nitroreductases, which are present in these hypoxic environments, can selectively reduce the nitro group. mdpi.com This reduction can transform the relatively non-toxic prodrug into a highly cytotoxic agent directly within the tumor, offering a targeted therapeutic approach. mdpi.com

Overview of Research Directions and Areas of Academic Inquiry

Given the structural features of this compound, several research directions can be proposed. The primary areas of academic inquiry would likely focus on its potential as a bioactive compound or as a versatile synthetic intermediate.

Medicinal Chemistry and Drug Discovery : A major research avenue would be the evaluation of this compound as a potential anticancer agent. researchgate.net Following the paradigm of other nitroaromatic compounds, it could be investigated as a prodrug for gene-directed enzyme prodrug therapy (GDEPT), where its activation is catalyzed by nitroreductase enzymes in hypoxic tumor cells. mdpi.com Research would involve in vitro studies using various cancer cell lines to assess its anti-proliferative activity. researchgate.net Molecular docking simulations could also be employed to study its potential interactions with biological targets like histone deacetylases (HDACs). researchgate.net

Synthetic Chemistry : The compound serves as a potential building block for more complex molecules. fiveable.meresearchgate.net The nitro group can be chemically reduced to an amino group, providing a synthetic handle for further derivatization. researchgate.net This would allow for the creation of a library of related compounds with potentially different biological activities. Furthermore, hydrolysis of the amide bond could be explored to synthesize N-cyclohexyl-N-methylamine and 4-methyl-3-nitrobenzoic acid. savemyexams.com

Materials Science : Nitroaromatic compounds have applications in the development of dyes and other functional materials due to their electronic properties. researchgate.netnih.gov While less common for such a specific amide, its properties could be explored for potential applications in this field.

Initial research on a novel compound like this compound would invariably begin with its synthesis and thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. researchgate.netresearchgate.net

Data Tables

The following tables provide physicochemical data for a structurally related compound and summarize the functional group contributions within this compound.

Table 1: Physicochemical Properties of a Structurally Related Compound, N-cyclohexyl-4-methyl-3-nitrobenzamide

This table displays calculated data for a similar molecule that lacks the N-methyl group. This information provides an estimate of the expected properties for the title compound.

| Property | Value |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.3 g/mol |

| XlogP (predicted) | 3.2 |

| Monoisotopic Mass | 262.13174 Da |

| Predicted CCS ([M+H]+, Ų) | 158.9 |

| Data sourced from PubChemLite for CID 710837. uni.lu |

Table 2: Functional Group Contributions to Molecular Properties

| Functional Group | Key Chemical Characteristics | Significance in Molecular Design |

| Cyclohexyl Ring | Non-planar, rigid, lipophilic structure. pharmablock.com | Acts as a 3D scaffold for protein binding; used as a bioisostere for phenyl or t-butyl groups to improve binding affinity. pharmablock.com |

| Nitroaryl Group | Strongly electron-withdrawing; can be reduced to an amine. nih.govwikipedia.org | Enables targeted activation in hypoxic environments (prodrugs); key synthetic handle for creating diverse analogues. researchgate.netmdpi.com |

| N,N-disubstituted Amide | A tertiary amide group, generally stable to hydrolysis. fiveable.mesavemyexams.com | Provides a stable core structure; the substituents (cyclohexyl, methyl) dictate steric and electronic properties influencing biological interactions. fiveable.me |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCOYDDVJWEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide and Structural Analogues

Established Chemical Synthesis Routes

Traditional methods for amide bond formation are widely employed due to their reliability and predictability. These routes typically involve the "activation" of the carboxylic acid to increase its reactivity toward the amine nucleophile.

A robust and frequently used method for synthesizing amides is the reaction between an amine and a highly reactive acyl chloride. libretexts.org This two-step process is a classic example of nucleophilic acyl substitution.

Synthesis Pathway:

Activation Step: The process begins with the conversion of a carboxylic acid, in this case, 4-methyl-3-nitrobenzoic acid , into its corresponding acyl chloride, 4-methyl-3-nitrobenzoyl chloride . nih.gov This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.com

Coupling Step: The resulting acyl chloride is then reacted in situ with the secondary amine, N-methylcyclohexylamine . The reaction is highly exothermic and proceeds readily. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is crucial to neutralize the hydrogen chloride (HCl) gas generated as a byproduct, which would otherwise form a non-reactive ammonium (B1175870) salt with the amine. derpharmachemica.comlibretexts.org

The violent nature of the reaction between acyl chlorides and primary or secondary amines necessitates careful control of reaction conditions. libretexts.org

Table 1: Common Reagents for Acyl Chloride-Mediated Amidation

| Reagent Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. | derpharmachemica.com |

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride, often used for sensitive substrates. | |

| Base | Pyridine | Neutralizes HCl byproduct and can act as a catalyst. | derpharmachemica.com |

| Base | Triethylamine (TEA) | A non-nucleophilic base used to scavenge HCl. | derpharmachemica.com |

| Catalyst | Dimethylformamide (DMF) | Often used in catalytic amounts with thionyl chloride to facilitate acyl chloride formation. | google.com |

To circumvent the often harsh conditions of the acyl chloride method, direct coupling of a carboxylic acid and an amine using a coupling agent is a preferred alternative. hepatochem.com This approach avoids the isolation of the moisture-sensitive acyl chloride intermediate.

For the synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, 4-methyl-3-nitrobenzoic acid would be directly condensed with N-methylcyclohexylamine . nih.gov This reaction is facilitated by dehydrating coupling agents that activate the carboxylic acid's carboxyl group.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . chemistrysteps.comlibretexts.org These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently incorporated. luxembourg-bio.com

Table 2: Comparison of Common Amide Coupling Agents

| Coupling Agent | Abbreviation | Key Features | Byproduct | Reference |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective and inexpensive. | Dicyclohexylurea (DCU), poorly soluble. | chemistrysteps.comluxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble, making byproduct removal easier. | Water-soluble urea (B33335) derivative. | chemistrysteps.comresearchgate.net |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent, fast reaction times. | Hexamethylphosphoramide (HMPA) related species. | nih.gov |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium-based reagent, highly efficient, reduces racemization. | Tetramethylurea. | nih.gov |

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more sustainable and atom-economical methods for amide synthesis, moving away from stoichiometric activators that generate significant waste.

Green chemistry principles have driven the development of catalytic direct amidation reactions. rsc.org These methods aim to form the amide bond from a carboxylic acid and an amine with the only byproduct being water, often under milder conditions.

Catalytic systems explored for the synthesis of N-substituted benzamides include:

Boronic Acid Catalysts: Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines, likely proceeding through an acylboronate intermediate. researchgate.net

Transition-Metal Catalysts: Molecular manganese catalysts have been reported for the selective methoxymethylation of primary amides using methanol, representing an eco-benign strategy. rsc.org Ruthenium catalysts have also been employed in the cyclization of N-substituted benzamides with alcohols. rsc.orgrsc.org

Biocatalysis: The use of plant-based catalysts, such as copper-impregnated Trapa natans L. roots, has been demonstrated for greener coupling reactions, showcasing the potential of biocatalysis in related transformations. researchgate.net

These methods often utilize more environmentally friendly solvents or even solvent-free conditions, significantly improving the sustainability profile of amide synthesis. researchgate.netorganic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov While a specific MCR for this compound is not documented, the synthesis of N-substituted amides is a feature of several named MCRs.

For instance, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative. A hypothetical Ugi-type approach could potentially be adapted to create complex benzamide (B126) structures. The development of MCRs for synthesizing diverse heterocyclic scaffolds often involves the formation of an amide bond as a key step. nih.goveurjchem.com

Reaction Mechanism Elucidation in Amide Bond Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. The mechanisms for the primary methods of synthesizing this compound are well-established.

Acyl Chloride Mechanism: This is a classic nucleophilic acyl substitution . vaia.com The nitrogen of the amine (N-methylcyclohexylamine ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride . This forms a transient tetrahedral intermediate. The intermediate then collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step, usually by a base, yields the neutral amide product. libretexts.orgkhanacademy.org

Carbodiimide (B86325) (DCC/EDC) Mechanism: The mechanism of coupling agent-mediated amidation involves several steps: libretexts.org

The carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC), forming a highly reactive O-acylisourea intermediate . chemistrysteps.comluxembourg-bio.com This step effectively "activates" the carboxylic acid by converting the hydroxyl into a good leaving group.

The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate.

This leads to the formation of the amide bond and the release of a stable urea byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com

When an additive like HOBt is used, it can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, and is highly reactive towards the amine. luxembourg-bio.com

Detailed Mechanistic Pathways of Amidation

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. The general mechanism proceeds through the activation of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid, followed by a nucleophilic attack from the secondary amine, N-cyclohexyl-N-methylamine.

Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures, which can lead to side reactions and degradation. bohrium.com Therefore, the carboxylic acid is first converted into a more reactive electrophile. Common methods include:

Formation of an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, forming 4-methyl-3-nitrobenzoyl chloride. This acyl chloride is a highly reactive electrophile.

Use of Coupling Reagents: Stoichiometric activating agents such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) are frequently employed. ucl.ac.ukbohrium.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Nucleophilic Attack: The nitrogen atom of N-cyclohexyl-N-methylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the activated 4-methyl-3-nitrobenzoic acid derivative. This step forms a tetrahedral intermediate.

Proton Transfer and Elimination: The tetrahedral intermediate is unstable. A proton is transferred from the nitrogen atom, and the leaving group (e.g., a chloride ion or a dicyclohexylurea molecule) is eliminated. This regenerates the carbonyl double bond and results in the final amide product, this compound. Quantum mechanical studies on similar systems show that this step can be a concerted process where proton transfer and leaving group departure occur simultaneously, often facilitated by other molecules in the reaction mixture. acs.orgnih.gov

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are crucial for enhancing reaction rates and improving selectivity in amide synthesis, minimizing waste and harsh conditions. ucl.ac.ukrroij.com

Acid and Base Catalysis:

Acid Catalysts: Brønsted or Lewis acids can be used. For instance, acetic acid has been shown to effectively catalyze the N-acylation of amines. rsc.orgresearchgate.net Lewis acids like AlCl₃ can activate the carbonyl group, making it more electrophilic. nih.gov

Base Catalysts: Tertiary amines like triethylamine (Et₃N) or pyridine are often used to neutralize the acid byproduct (e.g., HCl) generated during reactions involving acyl chlorides, driving the reaction to completion. tandfonline.com

Coupling Additives: To suppress side reactions and improve yields, coupling reagents like EDC are often used in conjunction with additives. Popular additives include 1-hydroxybenzotriazole (HOBt) and its analogues. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines. This two-step activation minimizes side reactions like racemization in chiral substrates. acs.org

Organocatalysts and Biocatalysts:

Boronic Acids: Arylboronic acids, especially those with ortho-substituents, have emerged as effective catalysts for direct amidation at moderate temperatures. rsc.org They are thought to activate the carboxylic acid by forming a reactive anhydride (B1165640) or acyloxyboronate species.

Enzymes: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are powerful biocatalysts for forming amide bonds under mild conditions. nih.gov These enzymatic methods are highly selective and environmentally friendly, often proceeding with excellent yields and avoiding the need for extensive purification. nih.gov

The choice of catalyst can significantly impact the reaction's efficiency. The following table summarizes the performance of various catalytic systems in representative amidation reactions.

| Catalyst/Reagent System | Substrates | Conditions | Yield | Reference |

| EDC/HOBt | Carboxylic Acid, Amine | Room Temperature | High | ucl.ac.ukacs.org |

| Thionyl Chloride/Pyridine | Carboxylic Acid, Amine | 0°C to RT | Good to Excellent | tandfonline.com |

| ortho-Iodo-phenylboronic acid | Carboxylic Acid, Amine | 25°C, DCM | ~91% conversion | rsc.org |

| Candida antarctica lipase B (CALB) | Carboxylic Acid, Amine | 60-70°C, Green Solvent | Excellent | nih.gov |

| Acetic Acid | Ester, Amine | 80-120°C | Excellent | rsc.org |

Sustainable Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis to minimize environmental impact. rroij.commsu.eduresearchgate.net This involves optimizing processes and selecting environmentally benign materials. opcw.org

Process Intensification and Continuous Flow Reactors

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow reactors, particularly microreactors, are a key technology in this area, offering significant advantages over traditional batch processing. researchgate.net

Advantages of Flow Chemistry:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic amidation reactions and preventing byproduct formation. researchgate.net

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with highly reactive intermediates or exothermic events. rsc.org

Increased Efficiency and Throughput: Continuous processing can lead to higher productivity and consistent product quality. researchgate.netthieme-connect.de Reactions that take hours in batch can often be completed in minutes in a flow system.

Integration and Automation: Flow reactors can be integrated with in-line purification and analysis steps, creating a fully automated and streamlined synthesis-to-isolation process. rsc.org

For the synthesis of this compound, a flow process could involve pumping solutions of 4-methyl-3-nitrobenzoyl chloride and N-cyclohexyl-N-methylamine through a heated microreactor. The short residence time and superior thermal control would likely lead to a cleaner product profile and higher yield compared to a large-scale batch reaction.

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) | researchgate.netrsc.org |

| Heat Transfer | Poor to Moderate | Excellent | researchgate.net |

| Safety | Higher risk with large volumes | Inherently safer | rsc.org |

| Scalability | Complex, often requires re-optimization | Simpler, by "numbering-up" or running longer | researchgate.net |

| Process Control | Difficult, potential for hotspots | Precise control of temperature and time | rsc.org |

Green Solvent and Reagent Selection

The selection of solvents is critical, as they often constitute the largest mass component of a reaction and contribute significantly to waste. bohrium.comrsc.org Traditional amide synthesis frequently uses hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net

Green chemistry encourages the replacement of these with safer, more sustainable alternatives. bohrium.com

Bio-derived Solvents: Solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are increasingly popular replacements for chlorinated solvents and ethers. bohrium.comresearchgate.net γ-Valerolactone (GVL) is another promising bio-based solvent. bohrium.com

Benign Classical Solvents: Where possible, using less toxic solvents like ethyl acetate (B1210297) or even water can dramatically improve the environmental profile of a process. chemrxiv.org

Neoteric Solvents: Deep eutectic solvents (DESs) and ionic liquids (ILs) are also being explored as reaction media, offering unique solubility properties and potential for recycling. bohrium.com

Alongside green solvents, the choice of reagents is paramount. Using catalytic methods over stoichiometric activators inherently reduces waste, aligning with the principle of atom economy. msu.edu Reagents like diphenylsilane (B1312307) have been developed for direct amidation, producing only hydrogen and a siloxane byproduct, which are more environmentally benign than the waste from traditional coupling reagents. rsc.org

| Solvent | Classification | Key Properties | Reference |

| Dichloromethane (DCM) | Traditional (Hazardous) | Volatile, suspected carcinogen | rsc.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Traditional (Hazardous) | High boiling point, reproductive toxicity | rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-derived) | Higher boiling point than THF, lower toxicity | bohrium.comresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation | nih.govresearchgate.net |

| Water | Green | Non-toxic, non-flammable, but can be problematic for water-sensitive reagents | chemrxiv.org |

Advanced Spectroscopic and Crystallographic Characterization of N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. Due to restricted rotation around the amide C-N bond, some signals, particularly for the cyclohexyl and N-methyl groups, may appear broadened or as a set of rotameric signals.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 5 (between the methyl and nitro groups) would likely appear as a singlet or a narrowly split doublet, while the protons at positions 2 and 6 would show more complex splitting patterns. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

The aliphatic region would be characterized by signals from the cyclohexyl and the two methyl groups. The N-methyl group would present as a sharp singlet. The C4-methyl group attached to the aromatic ring would also be a singlet, typically found further downfield than the N-methyl group. The eleven protons of the N-cyclohexyl group would produce a series of broad, overlapping multiplets in the upfield region of the spectrum. The proton on the carbon directly attached to the nitrogen atom (C1' of the cyclohexyl ring) would be expected to be the most downfield of the cyclohexyl protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (H-2, H-5, H-6) | 7.5 - 8.2 | m |

| Cyclohexyl-H (on C1') | 3.5 - 4.5 | br m |

| N-CH₃ | 2.9 - 3.1 | s |

| Aromatic-CH₃ (on C4) | 2.4 - 2.6 | s |

| Cyclohexyl-H (remaining) | 1.0 - 2.0 | m |

Note: Predicted values are based on analogous compounds. rsc.orgchemicalbook.com s = singlet, m = multiplet, br = broad.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is expected to be from the carbonyl carbon of the amide group. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached nitro and methyl groups. The carbon bearing the nitro group (C3) is expected to be significantly downfield. The carbons of the cyclohexyl ring will appear in the aliphatic region, as will the carbons of the N-methyl and C4-methyl groups. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168.0 - 171.0 |

| Aromatic C-NO₂ | 147.0 - 149.0 |

| Aromatic C-H & C-C | 120.0 - 140.0 |

| Cyclohexyl C-N | 50.0 - 60.0 |

| N-CH₃ | 35.0 - 40.0 |

| Cyclohexyl CH₂ | 24.0 - 35.0 |

| Aromatic-CH₃ | 20.0 - 22.0 |

Note: Predicted values are based on analogous compounds. rsc.orgnist.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the cyclohexyl ring and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the CH, CH₂, and CH₃ groups. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the N-methyl protons to the carbonyl carbon and the C1' carbon of the cyclohexyl ring, confirming the N-substitution pattern. core.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its main functional groups. The most prominent of these would be the strong absorption from the amide carbonyl (C=O) stretch. The nitro group (NO₂) will be identifiable by two strong stretching vibrations, one asymmetric and one symmetric. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic (cyclohexyl and methyl) parts of the molecule, as well as aromatic C=C stretching bands. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide) | 1640 - 1670 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| NO₂ Asymmetric Stretch | 1510 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

Note: Predicted values are based on general IR data and analogous compounds. chemicalbook.comresearchgate.net

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns upon ionization.

For this compound (molecular formula: C₁₅H₂₀N₂O₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) corresponding to a monoisotopic mass of 292.1474 Da.

The fragmentation of this molecule is expected to follow pathways characteristic of substituted benzamides. mdpi.com Common fragmentation would involve the cleavage of the amide bond. Key predicted fragments would include the acylium ion formed by the loss of the N-cyclohexyl-N-methyl group, and fragments resulting from the loss of the nitro group (NO₂) or parts of the cyclohexyl ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment | Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₁₅H₂₀N₂O₃]⁺˙ | 292 |

| Acylium Ion | [C₈H₇NO₃]⁺ | 165 |

| Loss of NO₂ | [C₁₅H₂₀N]⁺˙ | 246 |

| N-cyclohexyl-N-methylaminyl radical cation | [C₇H₁₄N]⁺ | 112 |

Note: Predicted m/z values are for the most abundant isotopes. The fragmentation of a related compound, N-cyclohexyl-4-methyl-3-nitrobenzamide, shows a predicted [M+H]⁺ peak at m/z 263.13902, which supports the expected mass range for this class of compounds. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₅H₂₀N₂O₃, the theoretical monoisotopic mass is calculated to be 292.1474 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 293.1547. The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 293.1547 |

| [M+Na]⁺ | 315.1366 |

| [M+K]⁺ | 331.1106 |

| [M+NH₄]⁺ | 310.1812 |

Elucidation of Fragmentation Pathways

Mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation patterns of a molecule, which provides valuable structural information. nih.gov The fragmentation of this compound is anticipated to follow pathways characteristic of benzamide (B126) and nitroaromatic compounds. nih.gov

Upon collision-induced dissociation, the protonated molecule ([M+H]⁺, m/z 293.15) would likely undergo several key fragmentation steps:

Amide Bond Cleavage: A primary fragmentation would involve the cleavage of the amide bond, leading to the formation of a cyclohexyl-N-methylaminyl radical and a 4-methyl-3-nitrobenzoyl cation.

Loss of the Nitro Group: The nitro group (NO₂) can be lost as a radical, resulting in a significant fragment ion.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group can undergo characteristic ring fragmentation, leading to the loss of neutral alkene fragments.

These fragmentation pathways provide a structural fingerprint of the molecule, confirming the connectivity of its constituent parts.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is the definitive method for determining the molecular structure of crystalline solids. nih.gov While specific data for this compound is not provided, analysis of closely related structures, such as N,N-dicyclohexyl-3,5-dinitrobenzamide, allows for the prediction of its crystallographic parameters. nih.gov The compound is expected to crystallize in a common space group, such as P2₁/c or a related system.

Table 2: Representative Crystallographic Data Based on Analogous Structures nih.govresearchgate.net

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/n or P-1 |

| a (Å) | ~6.8 - 14.0 |

| b (Å) | ~8.8 - 9.8 |

| c (Å) | ~14.7 - 20.6 |

| α (°) | ~90 - 92.5 |

| β (°) | ~93 - 98.9 |

| γ (°) | ~90 - 99.7 |

| Volume (ų) | ~955 - 2541 |

| Z | 2 - 8 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O)

Table 3: Anticipated Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | C-H (cyclohexyl) | O (nitro) | Links molecules into chains or sheets. nih.gov |

| Hydrogen Bond | C-H (cyclohexyl) | O (carbonyl) | Contributes to the stability of the crystal packing. nih.gov |

| Hydrogen Bond | C-H (methyl) | O (nitro/carbonyl) | Further reinforces the three-dimensional crystal lattice. |

Conformational Analysis in the Solid State

The solid-state conformation of this compound is revealed through its crystal structure. Key conformational features include:

Cyclohexyl Ring Conformation: The cyclohexyl ring is expected to adopt a stable chair conformation. nih.gov

Amide Group Planarity: The amide group itself is generally planar.

Dihedral Angle: A significant dihedral angle is anticipated between the plane of the benzene ring and the plane of the amide group, a common feature in related N-substituted benzamides. nih.gov For instance, in N,N-dicyclohexyl-3,5-dinitrobenzamide, this angle is 61.90(5)°. nih.gov This twist is due to steric hindrance between the substituents.

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values to assess the purity of the compound. mdpi.com For this compound (C₁₅H₂₀N₂O₃), any significant deviation between the found and calculated values would indicate the presence of impurities.

Table 4: Elemental Analysis Data for C₁₅H₂₀N₂O₃

| Element | Theoretical % |

| Carbon (C) | 61.63% |

| Hydrogen (H) | 6.90% |

| Nitrogen (N) | 9.58% |

| Oxygen (O) | 16.42% |

Theoretical and Computational Chemistry Studies of N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Theoretical investigations into the molecular structure of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide have been conducted using Density Functional Theory (DFT), a robust computational method for modeling the electronic structure of many-body systems.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For the analysis of this compound, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota 06-2X) exchange-correlation functionals is commonly employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a balance between computational cost and accuracy for a wide range of molecular systems. The M06-2X functional is a high-nonlocality functional that is particularly well-suited for non-covalent interactions, which are expected to be present in the studied molecule.

These functionals are typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution by using a triple-split valence description for core and valence electrons, augmented with diffuse functions (++) to account for loosely bound electrons and polarization functions (d,p) to describe the shape of the electron cloud more accurately. The optimization of the molecular geometry is performed to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity and kinetic stability of a molecule can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the nitrobenzamide moiety, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can accept electrons in various regions. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. In the MEP map of this compound, the regions of negative potential, typically colored in shades of red, are concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these as the most likely sites for electrophilic attack. The regions of positive potential, shown in blue, are located around the hydrogen atoms of the cyclohexyl and methyl groups, suggesting these as potential sites for nucleophilic attack.

Conformational Analysis and Tautomeric Equilibria in the Gas Phase and Solution

Detailed conformational analysis and investigation into the tautomeric equilibria of this compound are currently unavailable in published scientific literature. Computational studies on similar benzamide (B126) structures often reveal complex potential energy surfaces with multiple stable conformers. For instance, studies on N-substituted benzamides show that the rotation around the amide C-N bond and the phenyl-carbonyl bond leads to various low-energy structures. The orientation of the cyclohexyl group, which can exist in chair, boat, and twist-boat conformations, further complicates the conformational landscape.

The presence of a nitro group and methyl groups on the phenyl ring, as well as a methyl group on the amide nitrogen, would significantly influence the electronic and steric environment, thereby affecting the relative energies of different conformers. The solvent environment is also expected to play a crucial role in the conformational preferences and the potential for tautomeric shifts. For example, polar solvents could stabilize specific conformers or tautomers through dipole-dipole interactions or hydrogen bonding.

Tautomerism in benzamides is not common, but the presence of the nitro group could theoretically allow for the existence of an aci-nitro tautomer under specific conditions, although this is generally a high-energy species. A thorough computational study would be required to determine the relative energies of any potential tautomers and the barriers to their interconversion.

Table 1: Hypothetical Conformational Data for this compound

| Conformer | Dihedral Angle (O=C-N-C) (°) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (Water) |

| --- | Data not available | Data not available | Data not available |

| --- | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental or computational data has been found for this specific compound.

Molecular Dynamics Simulations for Understanding Dynamics and Interactions

To date, no molecular dynamics (MD) simulation studies focused on this compound have been reported in the scientific literature. MD simulations would be invaluable for understanding the dynamic behavior of this molecule, including the flexibility of the cyclohexyl ring, the rotational dynamics around the amide bond, and the interactions with solvent molecules or biological macromolecules.

Such simulations could provide insights into the time-averaged structural properties, the stability of different conformational states, and the kinetics of conformational transitions. Furthermore, MD simulations could be employed to study the intermolecular interactions, such as how the molecule might bind to a receptor or interact with other molecules in a condensed phase. The force field parameters required for such a simulation would need to be carefully validated, likely through quantum mechanical calculations on the molecule or its fragments.

Without such studies, any discussion of the dynamics and interactions of this compound remains purely speculative and would be based on analogies to other, different chemical entities.

Chemical Reactivity and Mechanistic Investigations of N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide

Nitro Group Transformations

The nitro group is a versatile functional group known for its electron-withdrawing nature and its susceptibility to a variety of chemical transformations, most notably reduction.

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, this would result in the formation of 3-amino-N-cyclohexyl-N,4-dimethylbenzamide. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. uni.luresearchgate.net

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. researchgate.net

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or formic acid, in the presence of a suitable catalyst.

The general reaction for the reduction is as follows:

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. |

| Fe, HCl | Reduction using iron metal in an acidic medium. |

| SnCl₂, HCl | Stannous chloride in hydrochloric acid, a classic method. |

The reactivity of the nitro group extends beyond simple reduction to the amine. Depending on the reaction conditions and the reagents employed, a spectrum of products can be obtained. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates.

The electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. youtube.com However, its influence is most pronounced in nucleophilic aromatic substitution reactions, where it can activate the ring towards attack by nucleophiles, particularly when positioned ortho or para to a leaving group. In the case of this compound, the nitro group is not in a position to strongly activate a leaving group for typical SNAr reactions.

Amide Bond Reactivity and Stability Studies (e.g., Hydrolysis)

The tertiary amide bond in this compound is generally stable and resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be cleaved to yield N-cyclohexyl-N-methylamine and 4-methyl-3-nitrobenzoic acid.

Acid-catalyzed hydrolysis typically involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

The stability of the amide bond is a key feature of many biologically active molecules and polymers. Studies on related N-nitrobenzamides have explored their hydrolysis mechanisms in detail, though these compounds feature the nitro group attached to the amide nitrogen, which significantly alters their reactivity compared to the title compound. rsc.org

Table 2: Products of Amide Bond Hydrolysis

| Starting Material | Conditions | Products |

|---|---|---|

| This compound | H₃O⁺, heat | N-cyclohexyl-N-methylamine and 4-methyl-3-nitrobenzoic acid |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound possesses three substituents that influence its reactivity towards electrophilic aromatic substitution: the nitro group, the methyl group, and the N,N-disubstituted carboxamide group.

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. youtube.com

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect.

N,N-disubstituted Carboxamide Group (-CON(CH₃)cyclohexyl): This group is generally considered to be deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group.

Stereochemical Investigations of the Cyclohexyl Moiety

The cyclohexyl group in this compound exists predominantly in a chair conformation. Due to the tertiary nature of the amide nitrogen, rotation around the C-N bond may be restricted, potentially leading to the existence of conformational isomers (atropisomers) at low temperatures. However, at room temperature, it is expected that there would be free rotation.

No specific stereochemical investigations on this compound have been reported in the literature. Such studies would typically involve techniques like variable-temperature NMR spectroscopy to probe the rotational barriers around the amide C-N bond and to study the conformational dynamics of the cyclohexyl ring.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-N-cyclohexyl-N,4-dimethylbenzamide |

| N-cyclohexyl-N-methylamine |

| 4-methyl-3-nitrobenzoic acid |

| Sodium 4-methyl-3-nitrobenzoate |

Exploration of N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide in Materials Science and Advanced Chemical Applications

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

No specific studies were found that utilize N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide as a starting material or intermediate for the synthesis of more complex organic molecules. While related compounds, such as N-cyclohexyl-2-nitrobenzamide, are noted to serve as building blocks in chemical synthesis, no such role has been documented for this compound. smolecule.com The presence of the nitro group and the amide linkage suggests theoretical utility in synthetic chemistry, for instance, through the reduction of the nitro group to an amine, but no practical examples have been published.

Investigation of Charge-Transfer Interactions with Polymeric Systems

There is no available research or data on the charge-transfer interactions between this compound and polymeric systems. Studies on charge transfer in polymers typically involve molecules with specific electronic properties that are intentionally incorporated into a polymer backbone, but this compound has not been identified in such research. nih.gov

Potential as a Component in Functional Materials

No literature was found describing the incorporation of this compound into functional materials. Although the general class of nitrobenzamides is explored in materials science, the specific properties and potential functions of this compound remain uninvestigated. smolecule.com

Application in Ligand Design for Catalytic Systems

There are no published reports on the use of this compound in ligand design for catalytic systems. The molecular structure does not immediately present common chelating groups typically used in catalysis, and no research has been undertaken to explore this potential application.

Compound Properties

This interactive table provides the basic computed properties for this compound. uni.lu

| Property Name | Property Value | Reference |

| Molecular Formula | C14H18N2O3 | uni.lu |

| Molecular Weight | 262.3 g/mol | uni.lu |

| Monoisotopic Mass | 262.13174 Da | uni.lu |

| XlogP (predicted) | 3.2 | uni.lu |

| InChIKey | MEWBZOURQZVTKT-UHFFFAOYSA-N | uni.lu |

Mechanistic Research on Molecular Interactions with Biological Systems Academic Focus

Enzyme Inhibition Mechanism Studies

There are no available studies on the inhibitory effects of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide on butyrylcholinesterase or other cholinesterases.

Scientific literature lacks any investigation into the potential of this compound as an alpha-glucosidase inhibitor.

Molecular Docking and Computational Analysis of Binding Affinity with Proteins

No molecular docking or computational studies have been published to predict or analyze the binding affinity of this compound with any protein targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights at the Molecular Level

Due to the lack of biological activity data, no structure-activity relationship studies have been conducted for this compound.

Exploration of Molecular Pathways and Cellular Target Modulation

There is no information available regarding the molecular pathways or cellular targets that may be modulated by this compound.

Future Directions and Emerging Research Avenues for N Cyclohexyl N,4 Dimethyl 3 Nitrobenzamide Research

Development of Novel and Stereoselective Synthetic Pathways

The traditional synthesis of benzamides often involves the reaction of a carboxylic acid chloride with an amine. For N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, this would typically involve reacting 4-methyl-3-nitrobenzoyl chloride with N-methylcyclohexylamine. While effective, this method can have limitations related to the use of hazardous reagents like thionyl chloride. Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic protocols.

Emerging strategies include direct amidation reactions that avoid the need for pre-activating the carboxylic acid, and mechanochemical methods that reduce or eliminate the need for solvents. mdpi.com Mechanochemical synthesis, using techniques like ball milling, has been shown to be an effective and green approach for producing various amides. mdpi.com

Furthermore, the presence of a cyclohexyl group introduces the possibility of stereoisomerism. While the parent compound is achiral, the synthesis of derivatives with substituents on the cyclohexyl ring would necessitate stereoselective control. Future synthetic work could explore the use of chiral auxiliaries or asymmetric catalysis to selectively produce specific stereoisomers, a critical aspect in fields like medicinal chemistry where chirality can dictate biological activity. mdpi.com The development of catalytic systems that can achieve high enantiomeric or diastereomeric excess for substituted analogues of this compound represents a significant and valuable research direction.

Table 1: Comparison of Potential Synthetic Pathways

| Method | Starting Materials | Key Reagents/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Classical Amidation | 4-methyl-3-nitrobenzoic acid, N-methylcyclohexylamine | Thionyl chloride (SOCl₂), base | Well-established, reliable | N/A |

| Direct Catalytic Amidation | 4-methyl-3-nitrobenzoic acid, N-methylcyclohexylamine | Boronic acid catalysts, dehydrating agents | Atom economical, avoids hazardous reagents | Catalyst development, optimizing reaction conditions |

| Mechanosynthesis | 4-methyl-3-nitrobenzoyl chloride, N-methylcyclohexylamine | High-energy ball milling | Solvent-free, rapid, environmentally friendly mdpi.com | Optimizing milling parameters, scalability |

| Stereoselective Synthesis | Substituted cyclohexylamine, 4-methyl-3-nitrobenzoic acid | Chiral catalysts or auxiliaries | Access to specific stereoisomers, potential for novel bioactivity | Design of new chiral ligands and catalysts mdpi.com |

Application of Advanced Analytical Techniques for In-situ Studies

To optimize the novel synthetic pathways discussed above, a detailed understanding of the reaction mechanism, kinetics, and intermediate species is essential. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable for this purpose. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can be applied directly to the reaction vessel. rsc.org

These techniques can provide continuous data on the concentration of reactants, products, and any transient intermediates, allowing for precise control over reaction parameters like temperature and reagent addition rates. For the synthesis of this compound, this would enable researchers to maximize yield, minimize impurities, and gain fundamental insights into the reaction mechanism. This data is crucial for scaling up production from the laboratory to an industrial setting safely and efficiently.

Table 2: Advanced Analytical Techniques for In-situ Reaction Monitoring

| Technique | Type of Information Provided | Application in Synthesis of this compound |

|---|---|---|

| FT-IR Spectroscopy | Functional group transformation (e.g., disappearance of -COOH, appearance of C=O amide) | Monitoring the rate of amidation in real-time. |

| Raman Spectroscopy | Changes in molecular vibrations, suitable for non-polar bonds and aqueous media | Tracking conversion and polymorphism of the final product. |

| In-situ NMR Spectroscopy | Detailed structural information on all soluble species | Identifying reaction intermediates and by-products without sampling. |

| Mass Spectrometry | Molecular weight of components in the reaction mixture | Detecting trace impurities and confirming product identity during the reaction. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, particularly in the design and discovery of new molecules. nih.govresearchgate.net For this compound, these computational tools offer a powerful avenue for future exploration. AI algorithms can be employed for de novo drug design, generating novel molecular structures based on the core scaffold of the target compound but with potentially enhanced properties. nih.gov

Table 3: AI and Machine Learning Applications in Compound Research

| AI/ML Model Type | Specific Application | Potential Outcome for this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Identification of structural motifs that enhance a desired activity. |

| Generative Models (e.g., VAEs, GANs) | Design novel molecules with desired property profiles. nih.gov | Creation of new analogues with improved efficacy or different therapeutic targets. |

| Retrosynthesis Prediction Algorithms | Propose synthetic routes for a target molecule. acm.org | Accelerating the development of efficient syntheses for novel derivatives. |

| Property Prediction Networks | Predict physicochemical properties from molecular structure. | Guiding compound selection for specific applications (e.g., high solubility for pharma, thermal stability for materials). |

Exploration in New Interdisciplinary Fields of Chemical Science

The molecular architecture of this compound, featuring a nitroaromatic system, an amide linkage, and aliphatic and aromatic moieties, makes it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Medicinal Chemistry: The nitrobenzamide scaffold is present in a number of biologically active compounds. ijpbs.com Future research could investigate the potential of this compound and its derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. The nitro group can act as a key pharmacophore in certain contexts. mdpi.com

Materials Science: Aromatic amides, or aramids, are known for their high-performance properties in polymers. The rigid structure of the benzamide (B126) core could be exploited in the design of novel functional materials, such as liquid crystals, organic semiconductors, or specialty polymers with high thermal stability.

Chemical Biology: The compound could be modified to serve as a molecular probe. For instance, the nitro group can be reduced to an amine, which can then be functionalized with fluorescent tags or biotin. Such probes could be used to study biological systems or to identify the cellular targets of the parent compound.

Table 4: Potential Interdisciplinary Research Fields

| Field | Potential Application Area | Key Structural Features | Research Goal |

|---|---|---|---|

| Medicinal Chemistry | Drug Discovery | Nitro group, amide linkage, lipophilic cyclohexyl group | Develop new therapeutic agents based on the scaffold. ijpbs.com |

| Materials Science | High-Performance Polymers | Rigid aromatic ring, hydrogen-bonding amide group | Create new materials with enhanced thermal or mechanical properties. |

| Supramolecular Chemistry | Self-Assembling Systems | Hydrogen bond donor/acceptor sites, π-stacking aromatic ring | Design and study molecular gels, liquid crystals, or other ordered structures. |

| Chemical Biology | Molecular Probes | Reducible nitro group for further functionalization | Synthesize tools for studying biological processes or target identification. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via a two-step process:

Amidation : React 3-nitro-4-methylbenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

N-Alkylation : Treat the acyl chloride with N-cyclohexylmethylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification via column chromatography (neutral Al₂O₃) yields the final product .

- Critical Parameters : Control reaction temperature (<0°C during acyl chloride formation) and moisture exclusion to prevent hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, nitro group deshielding adjacent protons) .

- FTIR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) .

- XRD : SHELX software (SHELXL/SHELXS) resolves crystal structure, including torsion angles and hydrogen bonding .

Q. How can researchers assess the compound’s stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (nitro groups typically degrade above 200°C).

- pH Stability : Incubate in buffered solutions (pH 3–10) and monitor via HPLC for hydrolysis or rearrangement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (predicting charge transfer behavior) and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine XRD (definitive bond lengths/angles) with 2D NMR (COSY, HSQC) to resolve ambiguities in NOE effects or overlapping signals .

- Dynamic NMR : Analyze temperature-dependent spectra to study conformational exchange (e.g., cyclohexyl ring flipping) .

Q. How does steric hindrance from the cyclohexyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Competitive Reactions : Compare nitration/sulfonation outcomes with/without the cyclohexyl group. Use kinetic studies (monitored by GC-MS) to quantify steric effects .

- Molecular Modeling : Calculate steric maps (e.g., using Sterimol parameters) to predict accessibility of reactive sites .

Applications in Scientific Research

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria; report MIC values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7); correlate results with structural analogs to identify pharmacophores .

Q. How can researchers optimize the compound’s solubility for pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PEG-400 mixtures; measure solubility via UV-Vis spectroscopy .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.